4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Overview
Description
“4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” is a chemical compound with the molecular formula C4H4N2O3 . It is used in the field of chemistry for various purposes.
Synthesis Analysis
The synthesis of “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” and its derivatives involves several steps. The yield is approximately 80.80%, and the product appears as yellow crystals .Molecular Structure Analysis
The molecular structure of “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” is characterized by several features. The molecular weight is 128.09 g/mol. The compound has one hydrogen bond donor and five hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” are complex and involve several steps. The reactions are characterized by the formation of electrophilic nitrogen species .Physical And Chemical Properties Analysis
“4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” has several physical and chemical properties. It has a molecular weight of 128.09 g/mol, a topological polar surface area of 76.2 Ų, and a complexity of 127 .Scientific Research Applications
Synthesis and Structural Analysis
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid has been utilized in the synthesis of various compounds. For instance, Willer et al. (2013) reported the synthesis and crystal structure analysis of derivatives of 1,2,5-oxadiazole-3-carboxylic acid using X-ray crystallography. These derivatives demonstrated unique crystal structures and densities, contributing to the understanding of the properties of ortho-aminocarboxylic acids (Willer, Storey, Deschamps & Frisch, 2013).
Bioisosterism and Pharmacological Characterization
The hydroxy-1,2,5-oxadiazolyl moiety, closely related to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, has been studied as a bioisoster for carboxyl groups in pharmacology. Lolli et al. (2006) synthesized compounds to investigate this moiety as a bioisoster for GABA receptors. Their research found that these compounds exhibited properties akin to GABA, demonstrating potential applications in neuropharmacology (Lolli et al., 2006).
Antihypertensive Activity
Santilli and Morris (1979) synthesized derivatives of 1,2,4-oxadiazole-5-carboxylic acid, which is structurally similar to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. One of these derivatives showed promising antihypertensive activity in animal models. This suggests potential applications in the development of antihypertensive drugs (Santilli & Morris, 1979).
Energetic Material Development
The derivatives of 3-methyl-1,2,5-oxadiazole, including those with a 4-methyl-1,2,5-oxadiazole-3-carboxylate structure, have been explored for use in energetic materials. Xu et al. (2018) synthesized and characterized such compounds, focusing on their physicochemical and energetic properties. These studies are crucial in the development of new, high-performance energetic materials (Xu, Yang & Cheng, 2018).
Antibacterial Applications
The synthesis of 1,2,4-triazole-3-carboxylic acid derivatives, including those related to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, has been reported for their antibacterial properties. Brahmayya et al. (2018) explored the antibacterial activity of these synthesized compounds, highlighting their potential in combating bacterial infections (Brahmayya et al., 2018).
Rapid Synthesis Techniques
The efficiency in synthesizing oxadiazole derivatives has been a focus of research. Wang et al. (2005) developed a rapid and efficient method for synthesizing 1,2,4-oxadiazoles from carboxylic acids, which could potentially include 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This technique is significant for expediting the production of these compounds (Wang, Miller, Sauer & Djurić, 2005).
Future Directions
properties
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIAHHRZVGJYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310934 | |
Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | |
CAS RN |
58677-34-2 | |
Record name | 58677-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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